molecular formula C8H10ClN3O3 B2776693 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide CAS No. 379254-84-9

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide

Cat. No. B2776693
CAS RN: 379254-84-9
M. Wt: 231.64
InChI Key: HMSZMICYINCVMI-UHFFFAOYSA-N
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Description

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide (CNDTPA) is a synthetic compound that has been studied extensively in the scientific research community in recent years. CNDTPA is a synthetic derivative of a naturally occurring amino acid, and has been used in laboratory experiments to study a variety of biochemical and physiological processes.

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

  • Studies have demonstrated the capacity of compounds related to 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide to form various hydrogen-bonded structures. These include dimers, pi-stacked hydrogen-bonded chains, and edge-fused rings, showcasing diverse molecular aggregations due to small changes in molecular constitution (Trilleras et al., 2008).

Antitumor Activity and Molecular Docking

  • Certain derivatives of 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide have shown significant in vitro antitumor activity. Molecular docking studies have been employed to evaluate their interaction with specific enzymes and receptors, indicating potential applications in cancer therapy (Fahim et al., 2019).

Synthesis and Conformational Analysis

  • The synthesis of various derivatives and their conformational analysis have been a focus of research. These studies involve analyzing the molecular structure and behavior of these compounds under different conditions, providing insight into their chemical properties and potential applications (Kataev et al., 2021).

Supramolecular Architectures

  • Research into the salts of compounds related to 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide has revealed complex supramolecular architectures. These structures are sustained by various hydrogen bonds, indicating potential for diverse chemical applications (Fonari et al., 2005).

Enhancement of Molecular Imprinted Polymers

  • The compound has been utilized in enhancing molecular imprinted polymers. These polymers show promising applications in fields like material science, with studies focusing on their spectral data, structural optimization, and potential for biological evaluation (Fahim & Abu-El Magd, 2021).

Antiviral Properties

  • Derivatives of 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide have been explored for their antiviral properties, particularly against human cytomegalovirus, suggesting potential use in antiviral drug development (Paramonova et al., 2020).

Antimicrobial and Antiparasitic Activities

  • Some studies have focused on the synthesis and evaluation of these compounds for antimicrobial and antiparasitic activities, indicating their potential in developing new treatments for infectious diseases (Azas et al., 2003).

properties

IUPAC Name

2-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O3/c1-11-5(10-6(13)4-9)3-7(14)12(2)8(11)15/h3H,4H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSZMICYINCVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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